Azepan-1-yl[6-methyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
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Overview
Description
1-AZEPANYL[6-METHYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound featuring an isoxazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AZEPANYL[6-METHYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE typically involves multi-step organic reactionsCommon reagents used in these reactions include nitriles, aldehydes, and various catalysts to facilitate ring formation and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-AZEPANYL[6-METHYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-AZEPANYL[6-METHYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-AZEPANYL[6-METHYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 5-amino-3-substituted-1,2,4-triazin-6-yl derivatives, exhibit comparable biological activities.
Pyridine Derivatives: Compounds like 4-methylpyridine derivatives share structural similarities and are studied for their pharmacological properties.
Uniqueness
1-AZEPANYL[6-METHYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is unique due to its combination of an isoxazole ring with a pyridine ring and an azepane moiety.
Properties
Molecular Formula |
C21H23N3O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
azepan-1-yl-[6-methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C21H23N3O2/c1-14-7-9-16(10-8-14)19-18-17(13-15(2)22-20(18)26-23-19)21(25)24-11-5-3-4-6-12-24/h7-10,13H,3-6,11-12H2,1-2H3 |
InChI Key |
GKQOYKZDZLWCHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=NC(=CC(=C23)C(=O)N4CCCCCC4)C |
Origin of Product |
United States |
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